trans-3-(4-Fluoro-2-methoxyphenoxy)cyclobutanamine hydrochloride
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Description
“trans-3-(4-Fluoro-2-methoxyphenoxy)cyclobutanamine hydrochloride” is a chemical compound with the CAS Number: 1630906-51-2 . It has a molecular weight of 247.7 . The compound is stored in a refrigerator and shipped at room temperature . It appears as a solid .
Molecular Structure Analysis
The IUPAC name for this compound is (1r,3r)-3-(4-fluoro-2-methoxyphenoxy)cyclobutan-1-amine hydrochloride . The InChI code is 1S/C11H14FNO2.ClH/c1-14-11-4-7(12)2-3-10(11)15-9-5-8(13)6-9;/h2-4,8-9H,5-6,13H2,1H3;1H/t8-,9-; . This information can be used to analyze the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 247.69 . It is a solid at room temperature . The compound is stored in a refrigerator and shipped at room temperature .Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .
Properties
IUPAC Name |
3-(4-fluoro-2-methoxyphenoxy)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-14-11-4-7(12)2-3-10(11)15-9-5-8(13)6-9;/h2-4,8-9H,5-6,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEJUCWVODQEBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)OC2CC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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